30-Hydroxylup-20(29)-en-3-one

Descripción general

Descripción

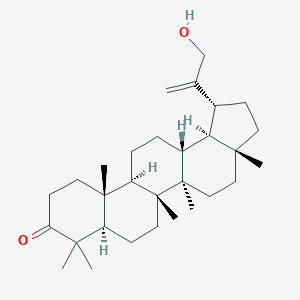

30-Hydroxylup-20(29)-en-3-one is a lupane-type pentacyclic triterpenoid. This compound is part of a broader class of naturally occurring triterpenoids, which are known for their diverse biological activities. It is structurally characterized by a hydroxyl group at the 30th position and a ketone group at the 3rd position on the lupane skeleton.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 30-Hydroxylup-20(29)-en-3-one typically involves the oxidation of lupeol, a naturally occurring triterpenoid. The process can be carried out using various oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The reaction conditions often include anhydrous solvents like dichloromethane and are conducted under controlled temperatures to ensure selective oxidation at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve the extraction of lupeol from plant sources, followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate lupeol, which is then subjected to oxidation reactions under optimized conditions to yield the desired compound.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ketone group at the 3rd position can be reduced to form 30-Hydroxylup-20(29)-en-3-ol using reducing agents like sodium borohydride.

Substitution: The hydroxyl group at the 30th position can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

Oxidation: 30-Oxo-lup-20(29)-en-3-one.

Reduction: 30-Hydroxylup-20(29)-en-3-ol.

Substitution: 30-Alkoxy-lup-20(29)-en-3-one.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

30-Hydroxylup-20(29)-en-3-one has demonstrated significant antimicrobial properties against various pathogens:

- Bacterial Activity : It exhibits antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and other bacterial strains. Studies have shown that it can inhibit the growth of these bacteria, supporting its use in traditional medicine for treating infections .

- Fungal Activity : The compound has also shown effectiveness against fungal strains such as Microsporum gypseum and Trichophyton mentagrophytes, suggesting potential applications in dermatological treatments .

Anti-inflammatory Properties

Research indicates that this compound can inhibit pro-inflammatory enzymes such as 15-lipoxygenase (15-LOX). In vitro studies have shown that it can reduce nitric oxide production in activated macrophages, highlighting its potential for treating inflammatory conditions .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It has shown promising results in inhibiting cell growth in leukemia and other cancer types, indicating its potential as a lead compound in cancer therapy .

Mode of Action

The biological activities of this compound are believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Cell Signaling Modulation : It can modulate pathways like NF-κB, which plays a critical role in immune responses and inflammation.

Pharmaceutical Development

Due to its diverse biological activities, this compound is being investigated for its potential use in pharmaceuticals, particularly in developing anti-inflammatory and anticancer drugs .

Nutraceuticals

The compound's health benefits make it a candidate for inclusion in nutraceutical products aimed at enhancing immune function and overall health.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Study on Antimicrobial Activity : A study assessed the antimicrobial properties of extracts from Acacia mellifera, revealing that this compound was effective against multiple bacterial strains .

- Anti-inflammatory Research : Research conducted on Elaeodendron transvaalense extracts demonstrated significant inhibition of inflammatory markers, supporting the use of this compound for inflammatory diseases .

- Cytotoxicity Evaluation : Investigations into the cytotoxic effects of this compound showed promising results against various cancer cell lines, indicating its potential as an anticancer agent .

Mecanismo De Acción

The biological effects of 30-Hydroxylup-20(29)-en-3-one are primarily mediated through its interaction with cellular signaling pathways. It can modulate the activity of transcription factors, enzymes, and receptors involved in inflammation, apoptosis, and cell proliferation. The compound’s hydroxyl and ketone groups are crucial for its binding affinity and specificity towards molecular targets, influencing its overall bioactivity.

Comparación Con Compuestos Similares

30-Hydroxylup-20(29)-en-3-one is unique due to its specific functional groups and structural configuration. Similar compounds include:

Lupeol: Lacks the ketone group at the 3rd position.

Betulinic Acid: Contains a carboxyl group at the 28th position instead of a hydroxyl group at the 30th position.

Betulinaldehyde: Features an aldehyde group at the 28th position.

These structural differences contribute to variations in their biological activities and applications, highlighting the distinct properties of this compound.

Actividad Biológica

30-Hydroxylup-20(29)-en-3-one is a triterpenoid compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, including anti-inflammatory, antimicrobial, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by its lupane skeleton, which is common among many bioactive triterpenoids. Its molecular formula is , indicating a significant degree of unsaturation and hydroxylation that contribute to its biological activity. The compound can be isolated from various plant sources, including Salacia chinensis and Maytenus austroyunnanensis .

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS) induced RAW 264.7 macrophages, the compound showed significant inhibition of prostaglandin E2 (PGE2) production, comparable to indomethacin, a standard anti-inflammatory drug. The IC50 values for this inhibition ranged from 31.4 µg/mL to 80.2 µg/mL .

| Compound | IC50 (µg/mL) | Control |

|---|---|---|

| This compound | 31.4 - 80.2 | Indomethacin |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Extracts containing this compound demonstrated activity against various pathogens, with effective concentrations often reported below 10 µg/mL . This suggests potential applications in developing new antimicrobial agents.

3. Cytotoxic and Antiproliferative Effects

The cytotoxicity of this compound has been assessed in various cancer cell lines. For instance, it exhibited an LC50 value of approximately 5.2 µg/mL against certain tumor cells, indicating significant antiproliferative activity . This activity positions the compound as a candidate for further investigation in cancer therapeutics.

| Cell Line | LC50 (µg/mL) |

|---|---|

| Tumor Cells | 5.2 |

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Anti-cancer Research : A study focused on the cytotoxic effects of triterpenoids found that compounds similar to this compound induced apoptosis in cancer cells, suggesting mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation .

- Inflammatory Disease Models : In models of inflammatory diseases, the administration of extracts containing this compound significantly reduced markers of inflammation and improved clinical outcomes, supporting its traditional use in herbal medicine .

Propiedades

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBZPUNHXGLZSQ-BHMAJAPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known natural sources of 30-Hydroxylup-20(29)-en-3-one?

A1: this compound has been isolated from various plant species, indicating its presence in diverse botanical sources. Some of the identified sources include:

- Maytenus imbricata: A study identified this compound within the hexane extract of the stems and branches of this plant. []

- Cassipourea madagascariensis: This plant yielded this compound during a bioassay-directed fractionation of its roots and leaves. []

- Celastrus vamotii: Researchers isolated this compound for the first time from the roots and stems of Celastrus vamotii. []

- Gymnosporia emarginata: This plant's stem bark was found to contain this compound alongside other related lupanes. []

- Acacia mellifera: This species has been reported to contain this compound in addition to other triterpenoids and metabolites. [, ]

Q2: What is the structural characterization of this compound?

A2: this compound is a lupane-type pentacyclic triterpenoid. While its exact molecular weight can be calculated from its molecular formula, the provided research papers primarily focus on characterizing its structure through spectroscopic techniques:

- NMR Spectroscopy: Researchers have extensively used 1H-NMR, 13C-NMR, and 2D NMR experiments (HSQC, HMBC, and NOESY) to elucidate the structure of this compound. [, , , , , ] These techniques provide detailed information about the connectivity and spatial relationships between atoms within the molecule, confirming its identity and stereochemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.